3-amino-5-bromo-3H-pyridin-4-one
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Overview
Description
3-amino-5-bromo-3H-pyridin-4-one is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group at the 3rd position, a bromine atom at the 5th position, and a keto group at the 4th position of the pyridine ring. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-bromo-3H-pyridin-4-one typically involves the bromination of 3-amino-4-pyridone. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile, under controlled temperature conditions to ensure selective bromination at the 5th position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-bromo-3H-pyridin-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The keto group can be reduced to form hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of 3-amino-5-substituted-pyridin-4-one derivatives.
Oxidation: Formation of 3-nitro-5-bromo-3H-pyridin-4-one.
Reduction: Formation of 3-amino-5-bromo-4-hydroxypyridine.
Scientific Research Applications
3-amino-5-bromo-3H-pyridin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-amino-5-bromo-3H-pyridin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects. The compound may also influence signaling pathways by altering the phosphorylation status of key proteins.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-pyridone: Lacks the bromine atom at the 5th position.
5-bromo-3H-pyridin-4-one: Lacks the amino group at the 3rd position.
3-amino-5-chloro-3H-pyridin-4-one: Contains a chlorine atom instead of bromine at the 5th position.
Uniqueness
3-amino-5-bromo-3H-pyridin-4-one is unique due to the presence of both an amino group and a bromine atom on the pyridine ring. This combination of functional groups imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H5BrN2O |
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Molecular Weight |
189.01 g/mol |
IUPAC Name |
3-amino-5-bromo-3H-pyridin-4-one |
InChI |
InChI=1S/C5H5BrN2O/c6-3-1-8-2-4(7)5(3)9/h1-2,4H,7H2 |
InChI Key |
HMBLFQXCRRFZSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=C(C(=O)C1N)Br |
Origin of Product |
United States |
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